N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea typically involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low range to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another kinase inhibitor with a similar structure and function.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Erlotinib: Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea is unique due to its specific molecular structure, which allows it to selectively inhibit certain kinases. This selectivity makes it a valuable tool in targeted cancer therapy and research .
Properties
IUPAC Name |
N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMYJDVQDNOJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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